3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile
Description
3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a nitrile group at the 4-position (isonicotinonitrile) and a 4-methylphenyl sulfanyl moiety at the 3-position. Its molecular formula is C₁₃H₁₀N₂S, with a molecular weight of 234.3 g/mol. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanylpyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-10-2-4-12(5-3-10)16-13-9-15-7-6-11(13)8-14/h2-7,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJKCZAXAOWLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CN=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322418 | |
| Record name | 3-(4-methylphenyl)sulfanylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478043-03-7 | |
| Record name | 3-(4-methylphenyl)sulfanylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile typically involves the reaction of 4-methylthiophenol with isonicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound belongs to a broader class of sulfanyl-substituted heterocycles. Key analogs include the propanamide derivatives described in (compounds 7c–7f ). While these analogs share the sulfanyl linkage, their core structures differ significantly:
The absence of the oxadiazole-thiazole motif in the target compound simplifies its structure, reducing molecular weight (234.3 vs.
Physicochemical Properties
Data from highlight trends in analogs with sulfanyl groups:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 7c | C₁₆H₁₇N₅O₂S₂ | 375 | 162–166 |
| 7d | C₁₇H₁₉N₅O₂S₂ | 389 | 134–178 |
| 7e | C₁₇H₁₉N₅O₂S₂ | 389 | 148–152 |
| 7f | C₁₈H₂₁N₅O₂S₂ | 403 | 154–158 |
Key Observations :
- Melting Points : The target compound’s simpler structure (lacking polar amide/oxadiazole groups) likely reduces its melting point compared to 7c–7f (134–178°C).
- Solubility : The nitrile group may enhance water solubility relative to the amide-containing analogs, which rely on hydrogen bonding via -NH and carbonyl groups .
Biological Activity
3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile, with the molecular formula C13H10N2S and a molecular weight of 226.3 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4-methylthiophenol with isonicotinonitrile, typically using a base and a solvent like dimethylformamide (DMF) under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's sulfanyl group and isonicotinonitrile moiety contribute to its unique reactivity, allowing it to modulate enzyme activity and influence various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : It can act as an inhibitor for certain enzymes, which may be relevant in therapeutic contexts.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is required to quantify this activity.
- Cytotoxicity : Some studies have indicated that this compound may possess cytotoxic properties against specific cancer cell lines.
Case Studies and Research Findings
Several studies have been conducted to explore the biological effects of this compound:
- Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results showed a significant reduction in enzyme activity at varying concentrations, indicating potential as a therapeutic agent.
- Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited moderate antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, suggesting its potential use in developing new antimicrobial agents.
- Cytotoxicity Assays : Research involving various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to oxidative stress and mitochondrial dysfunction, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant reduction in activity | |
| Antimicrobial | Moderate activity against bacteria | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Comparison with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-[(4-Methylphenyl)thio]pyridine-4-carbonitrile | Similar sulfanyl group | Moderate enzyme inhibition |
| 4-Pyridinecarbonitrile, 3-[(4-methylphenyl)thio]- | Different structural arrangement | Limited cytotoxic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
